Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate
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Overview
Description
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound with the molecular formula C11H8BrFO3. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate typically involves the reaction of 4-bromo-3-fluoro-2-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as triethylenediamine. The reaction is carried out under microwave irradiation at 150°C for 50 minutes .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The chromene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium carbonate in solvents such as acetone or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or alkyl derivatives, while oxidation and reduction can modify the chromene ring to produce various oxidized or reduced forms .
Scientific Research Applications
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and fluorescent probes.
Biological Studies: It serves as a tool for studying enzyme interactions and cellular pathways due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromene core can interact with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-bromo-2H-chromene-3-carboxylate
- Methyl 8-fluoro-2H-chromene-3-carboxylate
- Methyl 7-bromo-8-fluoro-2H-chromene-3-acetate
Uniqueness
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the chromene ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties .
Properties
Molecular Formula |
C11H8BrFO3 |
---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H8BrFO3/c1-15-11(14)7-4-6-2-3-8(12)9(13)10(6)16-5-7/h2-4H,5H2,1H3 |
InChI Key |
CQBIJQCQINNSAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C(C=C2)Br)F)OC1 |
Origin of Product |
United States |
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